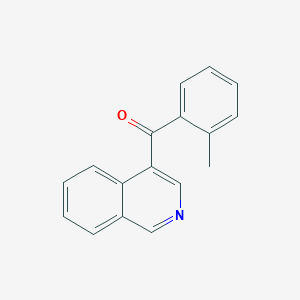

4-(2-Methylbenzoyl)isoquinoline

Descripción general

Descripción

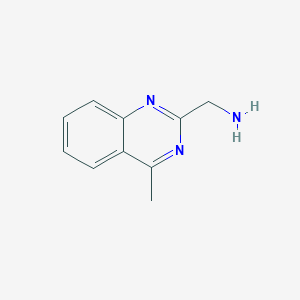

4-(2-Methylbenzoyl)isoquinoline is a chemical compound with the molecular formula C17H13NO and a molecular weight of 247.29 g/mol. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .

Synthesis Analysis

Isoquinolines can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Molecular Structure Analysis

The molecular structure of 4-(2-Methylbenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring . This structure is similar to that of isoquinoline, but with a methylbenzoyl group attached at the 4-position.Chemical Reactions Analysis

Isoquinolines can undergo various chemical reactions. For instance, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed . This protocol was performed under simple and mild conditions without organic solvent, additives, or ligands .Physical And Chemical Properties Analysis

Isoquinoline, the parent compound of 4-(2-Methylbenzoyl)isoquinoline, is a colorless liquid at room temperature with a somewhat unpleasant odor . It is classified as a weak base, with base strength comparable to that of pyridine and quinoline .Aplicaciones Científicas De Investigación

Pharmaceuticals: Analgesic Properties

Isoquinolines, including derivatives like 4-(2-Methylbenzoyl)isoquinoline, have been studied for their analgesic properties. Some substituted quinolines exhibit analgesic activity, which could be promising for the development of new pain-relief medications .

Anti-Cancer Research

Isoquinoline derivatives are significant in cancer research due to their potential as anti-cancer agents. The structural complexity and biological activity of these compounds make them valuable in the synthesis of drugs aimed at combating various types of cancer .

Anti-Malarial Drug Development

The diverse structures of isoquinoline alkaloids serve as components in anti-malarial drugs. Their efficacy against malaria has been a subject of research, leading to the development of novel therapeutic agents .

Neurodegenerative Disease Treatment

Alkaloids derived from isoquinoline have been associated with advances in treating neurodegenerative diseases. Their biological activity is crucial in the ongoing battle against conditions such as Alzheimer’s and Parkinson’s disease .

Dyes and Pigments Industry

Research into the synthesis of chiral isoquinoline derivatives and isoquinolinium salts is driven by their application in the dyes industry. These compounds are used for their coloring properties and stability .

Viral Infection Prevention

Recent studies have highlighted the role of isoquinoline alkaloids in preventing diseases caused by viruses like SARS-CoV and SARS-CoV-2. The bioactivity of these compounds is being explored for potential therapeutic applications .

Safety and Hazards

Direcciones Futuras

Recent developments in the synthesis of isoquinoline derivatives have focused on categorizing protocols based on the structural features of the ring architecture and crystallographically characterized reaction products . Emphasis is placed on green methods that support contemporary environmental and safety improvements .

Mecanismo De Acción

Target of Action

Isoquinolines are a class of compounds that have been found to interact with a variety of biological targets. For instance, some isoquinolines have been found to inhibit Factor XIa, a protein involved in blood clotting .

Mode of Action

The exact mode of action would depend on the specific isoquinoline compound and its target. In the case of Factor XIa inhibitors, the isoquinoline compound would bind to the active site of the enzyme, preventing it from catalyzing its reaction .

Biochemical Pathways

Isoquinolines can affect various biochemical pathways depending on their targets. For example, if an isoquinoline compound inhibits a protein involved in blood clotting, it could affect the coagulation cascade .

Result of Action

The result of the compound’s action would depend on its target and mode of action. For instance, if the compound is an inhibitor of a protein involved in blood clotting, it could potentially prevent blood clots .

Propiedades

IUPAC Name |

isoquinolin-4-yl-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c1-12-6-2-4-8-14(12)17(19)16-11-18-10-13-7-3-5-9-15(13)16/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVUEQMMOPMYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride](/img/structure/B1422298.png)

![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B1422300.png)

![6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1422301.png)

![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea](/img/structure/B1422304.png)

![[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1422308.png)

![5-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1422311.png)